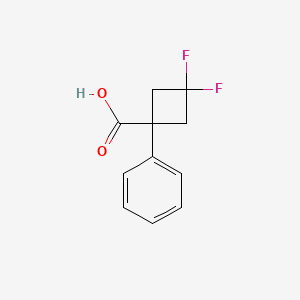
3,3-Difluoro-1-phenylcyclobutane-1-carboxylic acid
Übersicht
Beschreibung
“3,3-Difluoro-1-phenylcyclobutane-1-carboxylic acid” is a chemical compound with the molecular formula C11H10F2O2 and a molecular weight of 212.19 . It is used for research purposes .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3,3-Difluoro-1-phenylcyclobutane-1-carboxylic acid” are not fully detailed in the search results. The compound has a molecular weight of 212.19 , but other properties like boiling point, melting point, and density were not found.Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
3,3-Difluoro-1-phenylcyclobutane-1-carboxylic acid is a compound of interest in the field of fluorine chemistry, primarily due to its unique structural and electronic properties conferred by the difluorocyclobutane moiety. Research on analogous compounds, such as 1-amino-3,3-difluorocyclobutanecarboxylic acid, highlights the synthetic pathways and chemical transformations utilized to incorporate difluoro functionalities into cyclobutane rings. These studies often involve complex multi-step syntheses starting from simple precursors like acetone, demonstrating the compound's relevance in synthetic organic chemistry and fluorine chemistry (Mykhailiuk, Radchenko, & Komarov, 2010).
Applications in Medicinal Chemistry
The difluorocyclobutane core is particularly valued in medicinal chemistry for its potential to modulate biological activity and improve pharmacokinetic properties of drug molecules. Gem-difluorination strategies, for instance, have been applied to methylenecyclopropanes to synthesize gem-difluorocyclobutanes, showcasing the compound's role in the development of biologically active molecules with improved stability and efficacy. Such methodologies underline the importance of difluorocyclobutane derivatives in the design of new therapeutic agents (Lin et al., 2021).
Role in Radiolabeled Compounds
The structurally related fluorinated cyclobutane amino acids have been explored for their utility in positron emission tomography (PET) imaging. For example, the synthesis of syn- and anti-1-amino-3-[18F]fluoromethyl-cyclobutane-1-carboxylic acid analogues has been investigated for their potential in tumor detection. Such compounds are indicative of the broader applicability of difluorocyclobutane derivatives in the development of diagnostic tools in oncology, contributing to the understanding of tumor biology and aiding in the detection of cancerous tissues (Martarello et al., 2002).
Eigenschaften
IUPAC Name |
3,3-difluoro-1-phenylcyclobutane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2O2/c12-11(13)6-10(7-11,9(14)15)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTWMVKXVOBZZRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)(C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1780846-70-9 | |
| Record name | 3,3-difluoro-1-phenylcyclobutane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



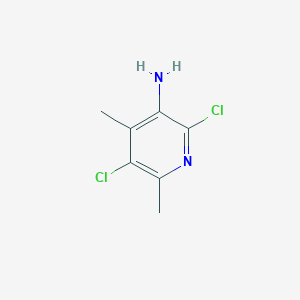
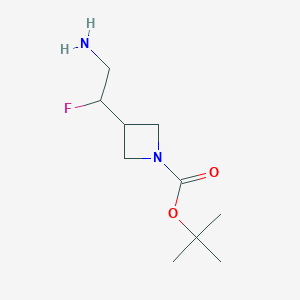
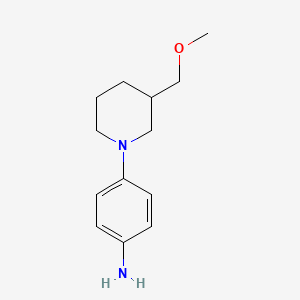
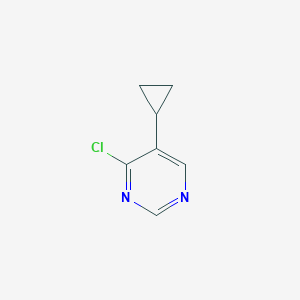

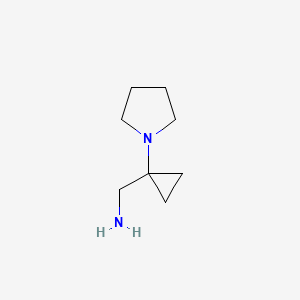


![(7-Methoxyimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B1434801.png)
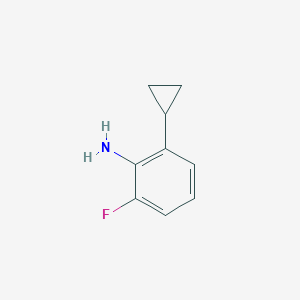
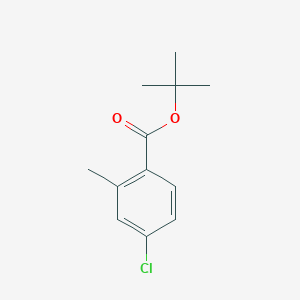
![N-[(pyridin-2-yl)methyl]piperidin-4-amine trihydrochloride](/img/structure/B1434809.png)
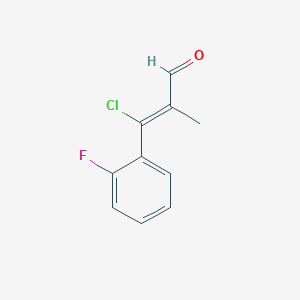
![3-[(3-Chlorophenyl)methyl]oxolan-3-amine hydrochloride](/img/structure/B1434811.png)